N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-(methylsulfanyl)benzamide
Description
N-[4-(1,3-Benzothiazol-2-yl)-3-hydroxyphenyl]-4-(methylsulfanyl)benzamide (CAS: 683261-34-9) is a benzamide derivative featuring a benzothiazole moiety linked to a hydroxyphenyl group and a methylsulfanyl-substituted benzamide. Its molecular formula is C26H25N3O4S2 (molecular weight: 507.62 g/mol). The benzothiazole ring is a privileged scaffold in medicinal chemistry, known for antimicrobial, antitumor, and anti-inflammatory activities.
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-methylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2S2/c1-26-15-9-6-13(7-10-15)20(25)22-14-8-11-16(18(24)12-14)21-23-17-4-2-3-5-19(17)27-21/h2-12,24H,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTNLNRJDGKZHLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)C3=NC4=CC=CC=C4S3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities.
Mode of Action
Benzothiazole derivatives have been shown to interact with various targets, leading to a range of biological effects.
Biochemical Pathways
Benzothiazole derivatives have been shown to interact with various biochemical pathways, leading to their diverse biological activities.
Pharmacokinetics
An admet calculation showed a favorable pharmacokinetic profile for synthesized benzothiazole derivatives.
Biological Activity
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-(methylsulfanyl)benzamide is a compound belonging to the benzothiazole family, known for its diverse biological activities. This article explores the biological activity of this compound, emphasizing its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : CHNOS
- Molecular Weight : 357.48 g/mol
This compound features a benzothiazole ring, a hydroxyphenyl group, and a methylsulfanyl substituent, which contribute to its biological activity.
Biological Activity Overview
Benzothiazole derivatives have been extensively studied for their pharmacological properties. The biological activities of this compound include:
- Antimicrobial Activity : Exhibits significant antibacterial and antifungal properties.
- Anticancer Potential : Demonstrates cytotoxic effects against various cancer cell lines.
- Enzyme Inhibition : Functions as an inhibitor for several enzymes, including those involved in metabolic pathways.
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound can inhibit key metabolic enzymes by binding to their active sites, thereby preventing substrate access. For instance, it has shown inhibitory effects on enzymes related to cancer metabolism.
- Receptor Interaction : It may interact with specific receptors on cell membranes, modulating signal transduction pathways that influence cell proliferation and apoptosis.
Antimicrobial Activity
A study reported that derivatives of benzothiazole including the target compound showed moderate to good antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth microdilution methods.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 32 | Staphylococcus aureus |
| Other Benzothiazole Derivative | 64 | Escherichia coli |
Anticancer Activity
In vitro studies demonstrated that the compound induced apoptosis in several cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC values were reported as follows:
| Cell Line | IC (µM) |
|---|---|
| MCF-7 | 15.0 |
| HeLa | 12.5 |
The compound's mechanism involved the activation of caspase pathways leading to programmed cell death.
Comparison with Similar Compounds
Benzothiazole-Containing Benzamides
Compound BA99385 (CAS: 683261-34-9):
- Structure : Differs by replacing the methylsulfanyl group with a 3-methylpiperidin-1-yl sulfonyl moiety.
- Molecular Formula : C26H25N3O4S2 (identical to the target compound).
4-[Methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide :
- Structure : Features a thiazole ring instead of benzothiazole and a methyl(phenyl)sulfamoyl substituent.
- Molecular Formula : C15H13N3O3S2.
- The sulfamoyl group may enhance solubility but reduce lipophilicity.
Benzimidazole and Triazole Derivatives
Benzimidazole-Substituted Benzamides (Compounds 11–15) :
- Structure: Contain a benzimidazole-propenone core instead of benzothiazole.
- Example : (E)-4-(3-(1H-Benzo[d]imidazol-2-yl)-3-oxoprop-1-en-1-yl)-N-(2-methoxyphenyl)benzamide (Compound 11).
- Molecular Weight : ~450–500 g/mol.
- Key Differences: The propenone linker introduces conjugation, affecting electronic properties. Benzimidazole’s dual nitrogen atoms may enhance metal coordination compared to benzothiazole.
1,2,4-Triazole-3-thiones (Compounds 7–9) :
- Structure : Triazole-thione core with sulfonylphenyl and difluorophenyl substituents.
- Example : 5-(4-(4-Bromophenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thione (Compound 9).
- Key Differences : The triazole-thione tautomerism influences reactivity and hydrogen-bonding capacity. Fluorine atoms enhance metabolic stability but reduce solubility.
Piperazine and Phenoxy Derivatives
N-(1S)-1-{[(3S)-4-(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl}-2-methylpropyl-4-(3-hydroxyphenoxy)benzamide (11h):
- Structure: Contains a piperazine ring and dual hydroxyphenoxy groups.
- Molecular Formula : C34H38N4O4.
- Key Differences : The piperazine moiety improves water solubility, while multiple hydroxyl groups enhance hydrogen bonding but may increase metabolic oxidation.
Sulfonamide and Heterocyclic Variants
(Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methylbenzamide :
- Structure : Dihydrothiazole core with methoxyphenyl and methylbenzamide groups.
- Molecular Formula : C24H20N2O2S.
4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide :
- Structure : Oxazole-sulfonamide hybrid.
- Molecular Formula : C18H17N3O4S2.
- Key Differences : The oxazole ring’s smaller size and sulfonamide group may limit cross-membrane transport compared to benzothiazole derivatives.
Structural and Functional Group Analysis
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
